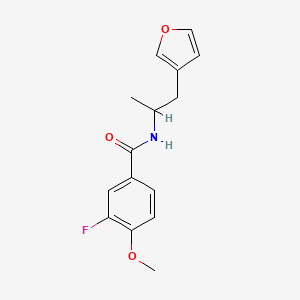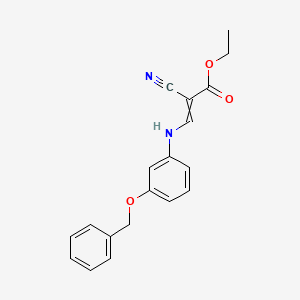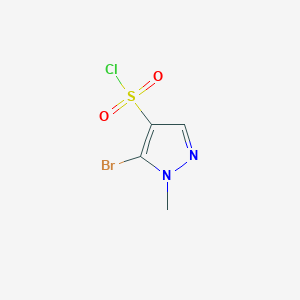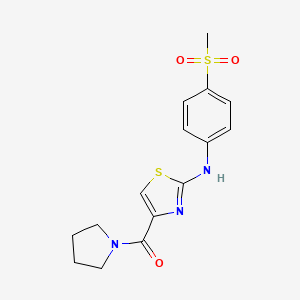![molecular formula C21H24N4O3 B2372030 3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-83-8](/img/structure/B2372030.png)
3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical compound that belongs to the oxazolopurine family. This compound exhibits a variety of biological activities, including anti-inflammatory, antitumor, and antiviral effects. Due to its potential therapeutic applications, there has been significant interest in the synthesis, mechanism of action, and future directions of this compound.
Scientific Research Applications
Pharmacological Research Applications
Pharmacological studies often explore the therapeutic potentials of compounds, their mechanisms of action, and their interaction with biological targets. For instance, research on Doxofylline highlights the importance of understanding specific chemical groups and their effects on biological systems, which is a principle that applies to the study of any complex organic molecule including "3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" (Akhilesh Gupta et al., 2011).
Chemistry and Molecular Biology Applications
Chemical and molecular biology studies focus on the synthesis, structure, and function of molecules. For example, research on Oxazolone Moieties provides insights into the biological significance and synthetic approaches of molecules with oxazolone structures, which can be relevant when studying other heterocyclic compounds (Neelottama Kushwaha & S. Kushwaha, 2021).
Antioxidant Activity and Medicinal Chemistry
Studies on antioxidant activity, such as those exploring Sesquiterpenes-Rich Essential Oil , can inform the research on other compounds with potential antioxidant properties. Understanding the mechanisms through which antioxidants exert their effects is crucial for developing new therapeutic agents (A. Assaeed et al., 2020).
Immunology and Cancer Therapy
Research on Indoleamine 2,3-Dioxygenase (IDO) Expression in cancer therapy underscores the significance of investigating enzymes and their inhibitors for potential clinical applications. This highlights the broader context of how understanding specific enzyme functions and their modulation can lead to therapeutic breakthroughs (J. Godin-Ethier et al., 2011).
properties
IUPAC Name |
2-heptyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-3-4-5-6-10-13-24-19(26)17-18(23(2)21(24)27)22-20-25(17)14-16(28-20)15-11-8-7-9-12-15/h7-9,11-12,14H,3-6,10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFLKBZSQWIEHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)
![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)

![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2371955.png)

![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)



![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)


![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)
![Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2371969.png)